Flupoxam
Overview
Description
Flupoxam is a synthetic herbicide belonging to the triazole and amide herbicide groups. It was primarily used as a pre- and post-emergence herbicide to control a range of broad-leaved weeds in cereal crops. The compound is known for its ability to inhibit cell wall synthesis, specifically targeting root elongation .
Mechanism of Action
Target of Action
Flupoxam primarily targets the cellulose synthase (CESA) proteins in plants . These proteins play an essential role in the production of cellulose in the cell walls . Cellulose is a crucial component of plant cell walls and provides mechanical support to growing plant cells .
Mode of Action
This compound acts by contact with meristematic tissue in roots and shoots . It specifically inhibits the production process of cellulose, making it a prominent cellulose biosynthesis inhibitor (CBI) . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage .
Biochemical Pathways
This compound affects the biochemical pathway of cellulose biosynthesis . Cellulose is synthesized at the plasma membrane and is associated with cellulose synthase complexes (CSCs) . These CSCs contain cellulose synthase subunits, which are responsible for the production of cellulose . By inhibiting these CESA proteins, this compound disrupts the normal process of cellulose production, leading to varying degrees of resistance .
Result of Action
The inhibition of cellulose production by this compound leads to significant changes in the plant. Following treatment with this compound, weeds either fail to emerge or suffer necrosis and death at the growing point . This is due to the disruption of the normal cell wall structure and function, which is crucial for plant growth and development .
Biochemical Analysis
Biochemical Properties
Flupoxam interacts with the cellulose synthase (CESA) proteins in plants, which play an essential role in the production of cellulose in the cell walls . It specifically targets this production process and is a prominent cellulose biosynthesis inhibitor (CBI) . The nature of these interactions involves the inhibition of cell wall synthesis, specifically inhibiting root elongation .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It acts by contact with meristematic tissue in roots and shoots . It is most effective when applied to actively growing plants from the coleoptile to the 2-4 true leaf stage . Following treatment, weeds either fail to emerge or suffer necrosis and death at the growing point .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cellulose synthesis at the molecular level. It is assumed to act via similar mechanisms as other CBIs . It has been found that resistance to this compound can be attributed to single amino acid substitutions in primary wall CESAs, almost exclusively present in the predicted transmembrane regions of CESA1, CESA3, and CESA6 .
Temporal Effects in Laboratory Settings
It is known that this compound is moderately mobile and has a potential for particle-bound transport
Metabolic Pathways
As a CBI, it is known to interfere with the metabolic pathway of cellulose synthesis in plants .
Transport and Distribution
This compound is not translocated in the plant . It acts locally at the site of application, affecting the meristematic tissue in roots and shoots .
Subcellular Localization
The subcellular localization of this compound is associated with the cellulose synthase complexes (CSCs) that are located at the plasma membrane . These CSCs are involved in the synthesis of cellulose, a process that this compound specifically inhibits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flupoxam can be synthesized through a multi-step process involving the formation of 1,2,4-triazole-3-carboxamide derivatives. The synthesis typically starts with the preparation of 3-amino-1,2,4-triazole, which is then reacted with various reagents to form the desired triazole scaffold . The key steps include:
Formation of 3-amino-1,2,4-triazole: This can be achieved through combinatorial synthesis, solid-phase reactions, or microwave-assisted methods.
Coupling with substituted phenyl groups: The triazole intermediate is then coupled with 4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methylphenyl groups under specific reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: Flupoxam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed:
Oxidized derivatives: Resulting from oxidation reactions.
Reduced derivatives: Resulting from reduction reactions.
Substituted derivatives: Resulting from substitution reactions.
Scientific Research Applications
Flupoxam has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its effects on plant cell wall synthesis and root elongation.
Medicine: Explored for its potential use in developing new herbicidal drugs.
Industry: Utilized in agricultural practices to control weed growth in cereal crops
Comparison with Similar Compounds
- Isoxaben
- Triazofenamide
- Fluconazole
- Anastrozole
Flupoxam’s unique chemical structure and mode of action make it a valuable compound for both agricultural and scientific research applications.
Properties
IUPAC Name |
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQMRUTZEYVDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF5N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057943 | |
Record name | Flupoxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flupoxam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119126-15-7 | |
Record name | Flupoxam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupoxam [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupoxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPOXAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flupoxam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 - 148 °C | |
Record name | Flupoxam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flupoxam and what is its primary use?
A: this compound is a selective herbicide primarily used for pre-emergence control of broadleaf weeds in cereal crops and lawns. [, ] It belongs to the chemical class of cellulose biosynthesis inhibitors (CBIs). [, , ]
Q2: How does this compound work as a herbicide?
A: this compound disrupts cellulose biosynthesis in susceptible plants. [, , ] While the exact mechanism remains unclear, studies suggest this compound interferes with the later stages of cellulose formation, preventing the incorporation of cellulose into new cell walls. [] This inhibition is particularly effective in rapidly growing seedlings and young plants. []
Q3: Does this compound affect microtubules like some other herbicides?
A: Despite inducing club root morphology in plants, a characteristic often associated with mitotic disrupter herbicides, this compound does not appear to disrupt microtubules or mitosis. []
Q4: What are the typical symptoms of this compound exposure in plants?
A: this compound primarily affects the growth of new plant tissues, leading to symptoms like stunted growth, swollen root tips (club root), and inhibition of root elongation. [, , ]
Q5: How does this compound compare to other cellulose biosynthesis inhibitors?
A: While this compound, Dichlobenil, and Isoxaben all inhibit cellulose biosynthesis, they exhibit different selectivity profiles. This compound and Isoxaben are more effective on dicots, while Dichlobenil also shows activity against some monocots. [] Notably, this compound's effects on cell wall synthesis resemble Isoxaben more closely than Dichlobenil. [, ]
Q6: Can you explain the significance of transmembrane domains in this compound's mechanism of action?
A: Research suggests that this compound might interact with the transmembrane domains of cellulose synthase (CESA) proteins. [, ] Mutations within these regions can lead to resistance, implying that these domains are crucial for this compound's ability to inhibit cellulose synthesis. [, ]
Q7: Has the potential interaction of this compound with CESA been further investigated?
A: Yes, computational modeling and docking studies have been used to explore the interaction of this compound with modeled CESA structures. [] These studies suggest that this compound might bind to a site at the interface between CESA proteins, potentially disrupting the formation of functional cellulose synthase complexes. []
Q8: Are there any other molecules with similar effects on cellulose biosynthesis?
A: Yes, Endosidin20 (ES20) and its analog Endosidin20-1 (ES20-1) are recently discovered cellulose biosynthesis inhibitors. [] Like this compound, these molecules inhibit plant growth and cellulose production, likely by interacting with CESA proteins. [] Interestingly, ES20 and ES20-1 also demonstrated inhibitory effects on bacterial cellulose biosynthesis. []
Q9: Does this compound impact other cell wall components besides cellulose?
A: Studies using radiolabeled glucose have shown that this compound exposure can lead to altered incorporation of glucose into different cell wall fractions. [] Specifically, this compound treatment decreased the relative incorporation of glucose into cellulose while increasing it in a pectin-rich fraction. []
Q10: What is the efficacy of this compound in controlling weeds?
A: Field trials have shown that this compound can achieve over 95% control of various annual grasses and broadleaf weeds. [] Its efficacy is attributed to its high soil absorptivity, which allows for the formation of a herbicidal layer, providing long-lasting weed control. []
Q11: What are the advantages of using this compound in weed management strategies?
A11: this compound offers several benefits, including:
- Broad-spectrum weed control: Effective against a wide range of annual grasses and broadleaf weeds. []
- Long-lasting residual activity: Provides extended weed control due to its soil persistence. []
- Alternative mode of action: Effective for resistance management when used in rotation with herbicides possessing different mechanisms of action. []
- Safe for certain non-target plants: Minimal phytotoxicity observed in some landscape trees surrounding treated areas. []
Q12: How is this compound typically formulated for application?
A: this compound is commonly formulated as a water-dispersible granule (WG). [] This formulation enhances its handling, application, and dispersion in water for spraying.
Q13: What is the role of adjuvants when using this compound?
A13: While not explicitly discussed in the provided research, adjuvants might be used in this compound formulations to improve its efficacy. Adjuvants can enhance herbicide uptake, spreading, and rain-fastness, leading to more consistent weed control.
Q14: Are there any herbicide mixtures that include this compound?
A14: Yes, this compound is often combined with other herbicides to broaden the weed control spectrum or enhance its efficacy. Examples include mixtures with:
- Prometryn: Evaluated for weed control in sunflower crops. []
- Halauxifen-methyl and Nicosulfuron: Used in corn fields for broad-spectrum weed control. []
- Tembotrione, Cinidon-ethyl, and Thiencarbazone-methyl: Another combination for corn fields targeting a wide range of weeds. []
Q15: Has this compound been investigated for any other applications beyond weed control?
A15: While the provided research focuses on its herbicidal properties, its role as a cellulose biosynthesis inhibitor could potentially be explored for other applications, such as:
Q16: What is the historical context of this compound's development and use?
A: this compound was first introduced as a herbicide in the 1990s. [, ] Since then, it has gained recognition as a valuable tool for weed management in cereal crops and turfgrass.
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